molecular formula C7H10ClN3O B12942145 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride

Cat. No.: B12942145
M. Wt: 187.63 g/mol
InChI Key: KMTLGSAYDRQPEG-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Molecular Formula Determination

The IUPAC name for this compound, 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride , is derived through sequential numbering of the pyrimidine ring. The parent heterocycle is pyrimidine, with substituents prioritized according to Cahn-Ingold-Prelog rules: the amino group (-NH₂) at position 2, the cyclopropyl group (-C₃H₅) at position 6, and the hydroxyl group (-OH) at position 4. The hydrochloride salt designation indicates protonation of the pyrimidine nitrogen, likely at N1 or N3, stabilized by chloride counterions.

The molecular formula, C₇H₁₀ClN₃O , corresponds to a monohydrated hydrochloride salt. High-resolution mass spectrometry confirms a molecular weight of 187.63 g/mol , consistent with the addition of one hydrochloric acid molecule to the neutral pyrimidine base. The cyclopropyl moiety contributes three sp³-hybridized carbons, while the pyrimidine ring retains aromaticity despite substituent-induced distortions.

Crystallographic Characterization and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction reveals a planar pyrimidine core (mean deviation: 0.074 Å ) with intramolecular O–H⋯N hydrogen bonding between the 4-hydroxyl and adjacent ring nitrogen. The cyclopropyl group adopts a pseudo-axial orientation relative to the pyrimidine plane, minimizing steric clashes with the amino substituent. Intermolecular N–H⋯Cl⁻ interactions (distance: 2.89–3.12 Å ) propagate a three-dimensional network , with chloride ions bridging protonated pyrimidinium cations.

Key crystallographic parameters include:

  • Space group : P2₁/c (monoclinic)
  • Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.07 Å, β = 97.5°
  • Hydrogen-bond geometry : O–H⋯N angle = 158°, N–H⋯Cl angle = 165°

These interactions stabilize the solid-state conformation, with lattice energy contributions dominated by electrostatic and hydrogen-bonding terms.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

In the solid state, the compound exists predominantly as the 4-hydroxy tautomer , evidenced by O–H⋯N hydrogen bonds and absence of keto-group IR stretches. Solution-phase NMR (DMSO-d₆) shows equilibrating enol-keto tautomers , with a 3:1 ratio favoring the enol form at 298 K. The keto tautomer, characterized by a carbonyl group at C4, becomes prevalent in nonpolar solvents (e.g., CDCl₃), highlighting solvent-dependent tautomeric shifts.

Density functional theory (DFT) calculations predict a tautomerization barrier of 12.3 kcal/mol , consistent with rapid interconversion at room temperature. The hydrochloride salt stabilizes the enol form by protonating N1, which withdraws electron density from the pyrimidine ring, disfavoring keto formation.

Substituent Effects of Cyclopropyl Group on Pyrimidine Ring Planarity

The cyclopropyl substituent induces moderate nonplanarity in the pyrimidine ring, with a dihedral angle of 8.7° between the cyclopropyl plane and the heterocycle. This distortion arises from conjugative effects : the cyclopropyl σ-antibonding orbitals interact with the pyrimidine π-system, causing slight puckering. Comparative studies with 6-cyclohexyl analogs reveal greater planarity in the cyclopropyl derivative (8.7° vs. 15.2° dihedral), attributed to reduced steric bulk and enhanced σ-π hyperconjugation.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-amino-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-7-9-5(4-1-2-4)3-6(11)10-7;/h3-4H,1-2H2,(H3,8,9,10,11);1H

InChI Key

KMTLGSAYDRQPEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The final product is obtained through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The biological activities of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride are primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways associated with various diseases.

Key Biological Activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Its selective inhibition of COX-2 over COX-1 suggests a favorable therapeutic profile for treating inflammatory diseases.
  • Anticancer Properties :
    • In vitro studies indicate that this compound can significantly reduce cell viability across various cancer cell lines. This suggests its potential as an anticancer agent, particularly through its effects on tumor metabolism .
  • Anti-inflammatory Effects :
    • Animal model studies have demonstrated that the compound can reduce inflammation markers, supporting its application in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits COX enzymes (selective for COX-2)
Anticancer PropertiesReduces cell viability in cancer cell lines
Anti-inflammatory EffectsDecreases inflammation markers in animal models

In Vitro Studies

Research has highlighted the compound's effectiveness in inhibiting growth in various cancer cell lines. Specific IC values for enzyme inhibition have been noted, showing comparable potency to established anti-inflammatory drugs like celecoxib. This positions this compound as a promising candidate for further drug development.

Animal Models

In studies involving carrageenan-induced paw edema models, administration of the compound resulted in significant reductions in inflammation and improved clinical outcomes. These findings support its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride with pyrimidine derivatives sharing structural or functional similarities:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Melting Point (°C) Notable Features Reference
2-Amino-6-cyclopropylpyrimidin-4-ol HCl 6-cyclopropyl, 2-amino, 4-hydroxy (HCl salt) C₇H₁₀ClN₃O Not reported Discontinued commercial availability; potential steric effects from cyclopropyl
6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol diHCl 6-aminoethyl, 2-cyclopropyl, 4-hydroxy (diHCl) C₉H₁₃Cl₂N₃O Not reported Additional aminoethyl group increases polarity and potential bioavailability
2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide 4-isopropyl, 6-methoxy, 5-carboxamide C₁₆H₁₉ClN₄O₂ 194–196 Higher melting point due to carboxamide and chlorophenyl groups; strong IR absorption at 1651 cm⁻¹ (C=O)
4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine 4-chloro, 6-methyl, 2-piperidinyl C₁₀H₁₅ClN₄ Not reported Chlorine substituent enhances electrophilicity; piperidine improves lipophilicity
6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine HCl 6-aminopiperidinyl, N-cyclopropyl (HCl salt) C₁₂H₁₉ClN₅ Not reported Extended piperidine moiety may enhance CNS penetration

Functional and Pharmacological Differences

Solubility and Stability: The hydrochloride salt form of the target compound likely offers better aqueous solubility compared to non-salt analogs (e.g., neutral pyrimidines in Table 1). However, the dihydrochloride variant in may exhibit even higher solubility due to additional ionic interactions. The carboxamide derivative shows stability in solid form (high melting point) but may have reduced solubility in aqueous media.

The absence of electron-withdrawing groups (e.g., chlorine in ) in the target compound may reduce electrophilic reactivity, favoring nucleophilic substitution or hydrogen-bonding interactions.

Synthetic Accessibility :

  • Commercial discontinuation of the target compound contrasts with the availability of analogs like 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine , suggesting synthetic challenges in cyclopropane integration or purification.

Spectral and Analytical Data

While the target compound lacks reported spectral data, analogs provide insights:

  • IR Spectroscopy : Carboxamide derivatives (e.g., ) show strong C=O stretches (~1651 cm⁻¹), absent in the target compound.
  • NMR : The cyclopropyl group’s protons typically resonate as multiplets in the δ 1.0–2.0 ppm range, as seen in related compounds .

Biological Activity

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is a pyrimidine derivative notable for its potential therapeutic applications. Its unique structure, characterized by an amino group at position 2, a hydroxyl group at position 4, and a cyclopropyl substituent at position 6, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

The compound is synthesized through multi-step reactions, often utilizing advanced techniques to optimize yield and purity. Its chemical reactivity allows it to engage with various biological macromolecules, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30

These results indicate a moderate selectivity towards COX-1 inhibition compared to COX-2, which aligns with findings from similar pyrimidine derivatives .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyrimidine ring can significantly influence the biological activity of derivatives. For instance, substituents such as electron-donating groups enhance anti-inflammatory effects, while steric factors from cyclopropyl groups may alter binding affinities .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. Methodological Answer :

  • NMR : Use 1^1H NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and pyrimidine ring protons (δ 6.5–8.5 ppm). 13^{13}C NMR confirms sp3^3-hybridized carbons in the cyclopropane ring (~10–15 ppm) .
  • FT-IR : Identify NH2_2 stretching (3300–3500 cm1^{-1}) and aromatic C=N/C=C vibrations (1600–1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H10_{10}ClN3_3O) .

How can solubility and stability challenges be addressed during experimental design?

Q. Methodological Answer :

  • Solubility : Test in polar solvents (e.g., water, methanol) and use co-solvents (e.g., DMSO:water mixtures) for poorly soluble batches. Refer to solubility profiles of structurally similar compounds (e.g., dopamine hydrochloride is freely soluble in water ).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Store in amber vials under inert gas (N2_2) to prevent hydrolysis or oxidation .

What advanced methods are recommended for detecting impurities in this compound?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify impurities (e.g., unreacted precursors, dehalogenated byproducts) .
  • Pharmacopeial Standards : Follow guidelines for related compounds (e.g., ≤2.0% total impurities as per EP/JP standards) .
  • Orthogonal Testing : Combine UV detection (254 nm) with charged aerosol detection (CAD) for non-chromophoric impurities .

How should researchers resolve contradictions in reported synthetic yields for this compound?

Q. Methodological Answer :

  • Variable Analysis : Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, cyclopropanation yields vary with reagent stoichiometry (e.g., excess trimethylsulfoxonium iodide improves ring closure ).
  • Reproducibility : Replicate literature procedures with strict control of anhydrous conditions and inert atmospheres .
  • Data Validation : Cross-check purity metrics (e.g., HPLC area% vs. elemental analysis) to rule out yield overestimation .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and compare bioactivity .
  • Computational Modeling : Use DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to predict target binding .
  • Biological Assays : Test analogs in dose-response models (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .

What mechanistic studies are critical for understanding its role in catalytic or biological systems?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions (e.g., cyclopropane ring opening) .
  • Spectroscopic Trapping : Employ EPR or fluorescence quenching to detect transient intermediates (e.g., radical species during oxidation) .
  • In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track dynamic structural changes .

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